N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may involve refluxing methanesulfonic acid in methanol to achieve a good yield .
Industrial Production Methods
Industrial production methods for indole derivatives generally involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(5-Fluoro-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazide
- N-[2-(5-Fluoro-3-phenyl-1H-indol-2-carbonyl)-4-propylthiosemicarbazide
Uniqueness
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide is unique due to the presence of the 5-chloro substituent on the indole ring and the 2,5-dimethyl-1-benzenesulfonamide moiety. These structural features contribute to its distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12-3-4-13(2)18(9-12)24(22,23)21-8-7-14-11-20-17-6-5-15(19)10-16(14)17/h3-6,9-11,20-21H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPWXVVFBXELMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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